N~1~-(Naphthalen-1-yl)naphthalene-1,4-diamine
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Overview
Description
N~1~-(Naphthalen-1-yl)naphthalene-1,4-diamine is an organic compound characterized by the presence of two naphthalene rings connected through a diamine linkage. This compound is known for its high thermal stability and excellent hole-transporting properties, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N~1~-(Naphthalen-1-yl)naphthalene-1,4-diamine can be synthesized through a multi-step process involving the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to 1-naphthylamine. The final step involves the reaction of 1-naphthylamine with another naphthalene derivative under specific conditions to form the desired diamine compound .
Industrial Production Methods
Industrial production of N1-(Naphthalen-1-yl)naphthalene-1,4-diamine typically involves large-scale nitration and reduction processes, followed by purification steps to ensure high purity and yield. The use of catalysts and optimized reaction conditions are crucial to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
N~1~-(Naphthalen-1-yl)naphthalene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it to more reduced forms of naphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and ferric chloride.
Reduction: Reducing agents such as iron and hydrochloric acid are used.
Substitution: Electrophilic reagents like diazonium salts are employed for substitution reactions
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Various substituted naphthalene compounds
Scientific Research Applications
N~1~-(Naphthalen-1-yl)naphthalene-1,4-diamine has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biological sensors and imaging agents.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and electronic devices.
Mechanism of Action
The mechanism of action of N1-(Naphthalen-1-yl)naphthalene-1,4-diamine involves its ability to transport holes efficiently in electronic devices. The compound interacts with molecular targets such as electron-transporting materials and facilitates charge transfer through its naphthalene rings. This process is crucial for the performance of devices like OLEDs and OPVs .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis-(1-naphthalenyl)-N,N’-bis-phenyl-(1,1’-biphenyl)-4,4’-diamine: Known for its outstanding hole transport capability.
N-(1-Naphthyl)ethylenediamine: Acts as a bidentate ligand and is used in coordination compounds.
Uniqueness
N~1~-(Naphthalen-1-yl)naphthalene-1,4-diamine stands out due to its high thermal stability and excellent hole-transporting properties, making it a preferred choice for advanced electronic applications .
Properties
CAS No. |
79227-35-3 |
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Molecular Formula |
C20H16N2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
4-N-naphthalen-1-ylnaphthalene-1,4-diamine |
InChI |
InChI=1S/C20H16N2/c21-18-12-13-20(17-10-4-3-9-16(17)18)22-19-11-5-7-14-6-1-2-8-15(14)19/h1-13,22H,21H2 |
InChI Key |
TUMQWXCXPMGMIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=CC=C(C4=CC=CC=C43)N |
Origin of Product |
United States |
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